![molecular formula C13H13N3O B3261335 N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide CAS No. 342653-89-8](/img/structure/B3261335.png)
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide
Overview
Description
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPA is a pyridine-based compound that is structurally similar to other pyridine derivatives, such as nicotinamide and NADH. MPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The exact mechanism of action of N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide is not well-understood, but it is believed to act as a chelating agent, binding to metal ions and altering their properties. This compound has also been shown to interact with proteins and enzymes, potentially modulating their activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal ion chelation, and inhibition of enzymatic activity. This compound has also been investigated for its potential anti-cancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Additionally, this compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research involving N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide. One area of interest is the development of new materials, such as sensors and catalysts, using this compound as a building block. Additionally, this compound could be investigated further as a potential therapeutic agent for the treatment of various diseases. Finally, the exact mechanism of action of this compound could be further elucidated, potentially leading to new insights into its biochemical and physiological effects.
Scientific Research Applications
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of coordination compounds, and as a potential therapeutic agent for the treatment of various diseases. This compound has also been investigated for its potential use in the development of new materials, such as sensors and catalysts.
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-N-pyridin-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-6-5-9-15-13(10)16(11(2)17)12-7-3-4-8-14-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWSGQKDFPGSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2=CC=CC=N2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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